1-(2-methyl-3-furoyl)-4-(4-nitrophenyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-(2-methyl-3-furoyl)-4-(4-nitrophenyl)piperazine" involves multiple steps, starting from base compounds such as 2-acetylfuran, which undergoes reactions like Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction to yield the desired product. These processes highlight the complexity and the chemical flexibility of synthesizing piperazine derivatives, which can be tailored for specific pharmacological activities (J. Kumar et al., 2017).
Molecular Structure Analysis
Chemical Reactions and Properties
The chemical reactions and properties of "this compound" derivatives are diverse, enabling their application in creating compounds with potential therapeutic effects. For example, the synthesis of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides demonstrates the compound's ability to inhibit enzymes relevant to Alzheimer’s disease, indicating its potential as a therapeutic agent (G. Hussain et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and applications. While specific data on "this compound" are not provided, related compounds exhibit unique crystalline structures and physical characteristics that influence their pharmacological potential and applicability in research (D. Velmurugan et al., 1994).
properties
IUPAC Name |
(2-methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-12-15(6-11-23-12)16(20)18-9-7-17(8-10-18)13-2-4-14(5-3-13)19(21)22/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLVSBOILRKCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323219 |
Source
|
Record name | (2-methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49733491 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
346594-65-8 |
Source
|
Record name | (2-methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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